N-(5-Fluoro-2-methoxyphenyl)acetamide
Overview
Description
N-(5-Fluoro-2-methoxyphenyl)acetamide, also known as FMPA, is an important chemical compound used in the synthesis of a wide range of pharmaceutical and industrial products. As a derivative of acetamide, FMPA has a wide range of applications, ranging from drug synthesis to industrial and agricultural use.
Scientific Research Applications
Radioligand Development for Peripheral Benzodiazepine Receptors (PBR)
N-(5-Fluoro-2-methoxyphenyl)acetamide derivatives have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), which are significant in the study of brain diseases and injuries. [(18)F]FMDAA1106 and [(18)F]FEDAA1106, synthesized by fluoroalkylation of a desmethyl precursor, exhibited high radioactivity in regions with high PBR density in the brain, such as the olfactory bulb. This makes them valuable tools for exploring brain disorders through imaging techniques like positron emission tomography (PET) (Zhang et al., 2003).
Drug Metabolism and Antipyretic Analogs
The compound plays a role in the metabolism of common analgesics, such as acetaminophen. It undergoes conjugation with arachidonic acid in the brain and spinal cord to form potent agonists like N-arachidonoylphenolamine (AM404). This process involves enzymes like fatty acid amide hydrolase, highlighting the compound's importance in understanding drug action mechanisms and potentially in the development of new therapeutic agents (Högestätt et al., 2005).
Investigation of Vascular Inflammation
Research has utilized derivatives of N-(5-Fluoro-2-methoxyphenyl)acetamide for imaging vascular inflammation, particularly in atherosclerotic plaques. The ligand FEDAA1106, targeting the TSPO-18kDa receptor expressed by activated macrophages, has been compared with FDG for PET imaging, showing a more specific signal pattern correlating with vascular inflammation. This application is crucial for non-invasive monitoring and understanding of atherosclerosis progression (Cuhlmann et al., 2014).
Chemical Synthesis and Green Chemistry Applications
The compound has been involved in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes. Utilizing catalysts for hydrogenation, research aims to develop more environmentally friendly and efficient production methods for important industrial chemicals, demonstrating the compound's versatility and potential in chemical manufacturing processes (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(5-fluoro-2-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWMXRIHSCAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674426 | |
Record name | N-(5-Fluoro-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-2-methoxyphenyl)acetamide | |
CAS RN |
397-34-2 | |
Record name | N-(5-Fluoro-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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